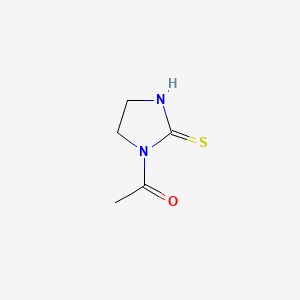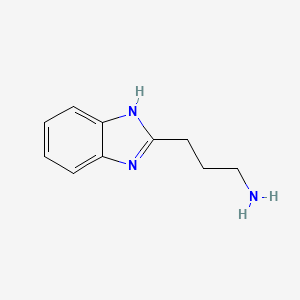
1H-Bencimidazol-2-propanamina
Descripción general
Descripción
1H-Benzimidazole-2-propanamine is a chemical compound with the molecular formula C10H13N3 . It is a type of benzimidazole, a class of heterocyclic compounds that are known for their wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives have been synthesized through various methods. One common method involves the condensation between 1,2-benzenediamine and aldehydes . Other novel methods have also been developed . A series of new benzimidazolyl-2-hydrazones were synthesized, bearing hydroxyl- and methoxy-groups .
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-2-propanamine involves a benzimidazole core with a propanamine group attached . Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined .
Chemical Reactions Analysis
Benzimidazole derivatives are versatile nitrogen-containing heterocyclic compounds known for their wide range of biological and pharmacological activities . They have variable sites like position 2 and 5 which can be suitably modified to yield potent therapeutic agents .
Aplicaciones Científicas De Investigación
Actividades farmacológicas
Los derivados del benzimidazol, incluida la 1H-bencimidazol-2-propanamina, tienen una importancia significativa como agentes quimioterapéuticos en diversas condiciones clínicas . Poseen amplias propiedades farmacológicas, que van desde efectos antibacterianos comunes hasta las enfermedades más virulentas del mundo .
Actividad antiparasitaria y antioxidante
Las nuevas hidrazonas de 1H-bencimidazol-2-ilo han mostrado una actividad antiparasitaria y antioxidante combinada . Se ha encontrado que son más activas que los fármacos antihelmínticos de uso clínico albendazol e ivermectina .
Polimerización de la tubulina
Los compuestos que contienen 2-(2-fenalquil)-1H-benzo[d]imidazol novedoso han exhibido una destacada propiedad tuberculostática . Esto sugiere aplicaciones potenciales en el tratamiento de la tuberculosis.
Marcos metal-orgánicos (MOF)
Los MOF basados en 1, 3, 5-tris (1H-benzo [d]imidazol-2-il) benceno han mostrado una excelente capacidad de adsorción de CO2 . Esto sugiere aplicaciones potenciales en la captura y almacenamiento de carbono.
Inhibición de Syk
Se ha descubierto una serie de nuevos inhibidores de Syk de 3- (1H-benzo [d]imidazol-2-il)-1H-pirazol-4-amina . Estos inhibidores han mostrado una excelente actividad inhibitoria sobre la enzima Syk, lo que sugiere aplicaciones potenciales en el tratamiento de enfermedades autoinmunes y cánceres.
Citotoxicidad
Los derivados de 1,2,3-triazol basados en el andamio híbrido quinolina-bencimidazol han mostrado una excelente citotoxicidad contra un panel de líneas celulares de cáncer humanoide NCI-60 . Esto sugiere aplicaciones potenciales en el tratamiento del cáncer.
Inhibición de la detección de quórum
Los compuestos basados en 1H-benzo [d]imidazol se han utilizado en el bloqueo farmacológico exitoso de la recepción de la señal AQ a nivel de PqsR . Esto conduce a una reducción de la transcripción de los genes pqsA-lux y, en última instancia, a una reducción en la lectura de luminiscencia , lo que sugiere aplicaciones potenciales en el tratamiento de infecciones bacterianas.
Mecanismo De Acción
Target of Action
1H-Benzimidazole-2-propanamine, also known as 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine, has been found to exhibit antiparasitic and antioxidant activities . The primary targets of this compound are the parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are known to induce oxidative stress in the infected host .
Mode of Action
The mode of action of 1H-Benzimidazole-2-propanamine involves its interaction with the parasites. It has been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin . The compound has been shown to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C . Biochemical studies support the idea of an anti-microtubule mode of action of benzimidazole compounds .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress induced by the parasites. The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
The result of the compound’s action is the eradication of the parasitic larvae, leading to the alleviation of the parasitic infection . Additionally, it exhibits antioxidant activity, which can help mitigate the oxidative stress induced by the parasites .
Action Environment
The action of 1H-Benzimidazole-2-propanamine can be influenced by various environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro at a temperature of 37°C . .
Direcciones Futuras
Benzimidazole and its derivatives have shown promise in the field of cancer therapeutics . They have been used in the development of new classes of anticancer drugs . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGVSXDQPGNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364861 | |
| Record name | 1H-Benzimidazole-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42784-26-9 | |
| Record name | 1H-Benzimidazole-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
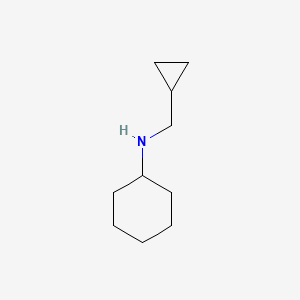
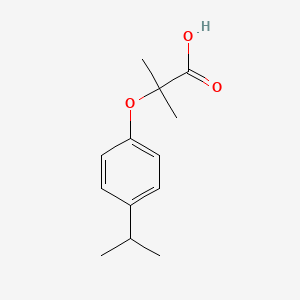
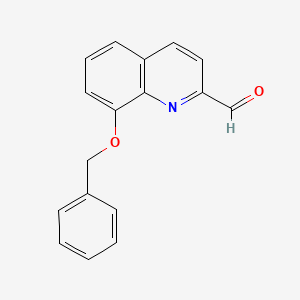
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)

